4-tert-butyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c1-15-5-11-18(12-6-15)28-20-19(13-25-28)22(30)27(14-24-20)26-21(29)16-7-9-17(10-8-16)23(2,3)4/h5-14H,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOBDDYFSLMRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as F2823-0355 or VU0501383-1, is a highly selective and effective inhibitor of pan-PKD. It targets PKD1, PKD2, and PKD3, with IC50 values of 154.6 nM, 133.4 nM, and 109.4 nM respectively. It also selectively inhibits Src family kinases (v-Src, c-Fyn) and the tyrosine kinase c-Abl.
Mode of Action
The compound interacts with its targets by binding to them, thereby inhibiting their activity. This inhibition leads to changes in the cellular processes that these targets are involved in.
Biochemical Pathways
Given that it targets pkd and src family kinases, it is likely to affect pathways related to cell proliferation, survival, migration, and differentiation.
Result of Action
The inhibition of PKD and Src family kinases by this compound can lead to a variety of molecular and cellular effects. These may include reduced cell proliferation and migration, and increased cell differentiation and apoptosis. .
Biochemical Analysis
Biochemical Properties
The compound 4-tert-butyl-N-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]benzamide has been found to interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies are being conducted to determine the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
Research is ongoing to determine how the effects of this compound vary with different dosages in animal models. This includes studying any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Research is ongoing to identify any enzymes or cofactors that it interacts with, and to determine any effects on metabolic flux or metabolite levels.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolopyrimidine Core
- 1-Phenyl analog (CAS 899752-35-3): Structure: 1-Phenyl instead of 4-methylphenyl. Molecular Weight: 387.4 g/mol (C22H21N5O2). Impact: The absence of a methyl group reduces lipophilicity (clogP ~3.2 vs.
Variations in the Benzamide Moiety
4-Methoxy-N-[1-Phenyl-4-Oxo-Pyrazolopyrimidin-5-yl]Benzamide () :
N-{1-tert-Butyl-4-Oxo-Pyrazolopyrimidin-5-yl}-2,4-Dimethoxybenzamide () :
Functional Group Modifications
Research Implications
- Lipophilicity Trends : The tert-butyl group in the target compound confers higher clogP (~3.8) compared to methoxy (~2.9) or hydroxyl (~2.5) analogs, suggesting better cell penetration .
- Steric Effects : The 4-methylphenyl group may improve target selectivity over bulkier substituents like 1-tert-butyl .
- Functional Group Diversity : Sulfonamide analogs () highlight the role of acidic groups in modulating target affinity, though thermal stability (MP 175–178°C) varies significantly .
Preparation Methods
Cyclocondensation Reaction
The pyrazolo[3,4-d]pyrimidine scaffold is constructed through a cyclocondensation reaction between 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile and ethyl acetoacetate.
Procedure :
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5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile (10 mmol) and ethyl acetoacetate (12 mmol) are refluxed in acetic acid (50 mL) for 12 hours.
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The mixture is cooled, poured into ice water, and neutralized with ammonium hydroxide.
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The precipitate is filtered and recrystallized from ethanol to yield 1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-5-carbonitrile (Yield: 78%).
Characterization :
Hydrolysis of the Nitrile Group
The carbonitrile group at position 5 is hydrolyzed to an amine using hydrochloric acid.
Procedure :
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The nitrile intermediate (5 mmol) is stirred in 6 M HCl (20 mL) at 100°C for 6 hours.
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The solution is cooled, adjusted to pH 8 with NaOH, and extracted with ethyl acetate.
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The organic layer is dried over Na2SO4 and concentrated to yield 5-amino-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Yield: 85%).
Characterization :
Analytical Data and Validation
Spectroscopic Characterization
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1H-NMR (600 MHz, DMSO- d6): δ 10.23 (s, 1H, NH), 8.51 (s, 1H, pyrimidine-H), 7.98 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (d, J = 8.4 Hz, 2H, Ar-H), 7.32 (d, J = 8.4 Hz, 2H, Ar-H), 2.41 (s, 3H, CH3), 1.34 (s, 9H, C(CH3)3).
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13C-NMR (150 MHz, DMSO- d6): δ 165.4 (C=O), 156.2 (pyrimidine-C), 151.8 (C=N), 139.5–125.2 (Ar-C), 34.7 (C(CH3)3), 31.2 (C(CH3)3), 21.1 (CH3).
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HRMS (ESI) : m/z 456.2132 [M + H]+ (calculated: 456.2135).
Purity and Crystallography
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HPLC Purity : 98.5% (C18 column, acetonitrile/water, 70:30).
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X-ray Diffraction : Single-crystal analysis confirms the planar pyrazolo[3,4-d]pyrimidine core and dihedral angle of 85° between the benzamide and pyrimidine rings.
Alternative Synthetic Routes
Solid-Phase Synthesis
A modified approach uses Wang resin-bound 5-aminopyrazolo[3,4-d]pyrimidin-4-one for iterative coupling and cleavage, achieving a 68% yield.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and regioselectivity (e.g., tert-butyl group at δ ~1.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 450.2) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the pyrazolo-pyrimidine core .
- HPLC : Monitors purity (>98%) and detects trace intermediates .
How can researchers design experiments to study the compound’s stability under physiological conditions?
Q. Advanced
- Hydrolytic stability assays : Incubate in buffers (pH 2–8, 37°C) and monitor degradation via HPLC at intervals (0–72 hrs) .
- Oxidative stress testing : Expose to H₂O₂ or liver microsomes to assess metabolic susceptibility .
- Light sensitivity : Use UV-Vis spectroscopy to track photodegradation under ICH guidelines .
Key metrics : Half-life (t₁/₂), degradation products (identified via LC-MS/MS) .
What strategies can resolve contradictions in reported biological activity data across studies?
Q. Advanced
- Orthogonal assays : Validate enzyme inhibition (e.g., kinase assays) using both fluorescence-based and radiometric methods .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) to assess cell-type specificity .
- Structural analogs : Synthesize derivatives (e.g., fluorinated benzamide) to isolate SAR trends .
Example : Discrepancies in IC₅₀ for kinase X may arise from assay conditions (ATP concentration, incubation time) .
How can structural modifications enhance the compound’s target selectivity?
Q. Advanced
- Functional group substitution : Replace tert-butyl with trifluoromethyl to improve hydrophobic binding .
- Bioisosteric replacements : Substitute pyrimidine oxygen with sulfur to modulate electron density .
- Linker optimization : Introduce PEG spacers to reduce off-target interactions .
| Modification | Target Selectivity (IC₅₀, nM) | Reference |
|---|---|---|
| Parent compound | 120 ± 15 | |
| 4-Trifluoromethyl analog | 45 ± 6 | |
| Thieno-pyrimidine derivative | 320 ± 25 |
What are the primary challenges in scaling up synthesis, and how can they be mitigated?
Q. Basic
- Solvent volume : Reduce DMF usage via solvent-free microwave-assisted reactions .
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water) .
- Yield optimization : Use flow chemistry for amidation steps to improve reproducibility .
How can computational methods predict the compound’s interactions with biological targets?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., docking score ≤ -9.0 kcal/mol) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (RMSD < 2.0 Å indicates stable binding) .
- QSAR models : Train on IC₅₀ data from analogs to predict activity of untested derivatives .
Validation : Compare computational results with SPR (surface plasmon resonance) binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
